Diethyl isopropylidenemalonate
Description
Diethyl isopropylidenemalonate, with the chemical formula C₁₀H₁₆O₄, is an organic compound recognized for its utility in synthetic chemistry. guidechem.comnih.gov Also known as isopropylidenemalonic acid diethyl ester, it is a colorless liquid that serves as a key intermediate and building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.comchemicalbook.comchemicalbook.com Its structure, featuring diethyl ester functional groups and an isopropylidene moiety, provides a versatile platform for various chemical transformations. guidechem.com
Chemical and Physical Properties of this compound Below is a summary of the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-propan-2-ylidenepropanedioate | nih.gov |
| CAS Number | 6802-75-1 | nih.gov |
| Molecular Formula | C₁₀H₁₆O₄ | nih.gov |
| Molecular Weight | 200.23 g/mol | nih.gov |
| Density | 1.021 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 110-115 °C at 9-10 mmHg; 175-178 °C at 120 mmHg | chemicalbook.comorgsyn.org |
| Refractive Index | 1.4483–1.4490 at 20°C | orgsyn.org |
| Flash Point | 109 °C | fishersci.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISAZNMMVPNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218210 | |
| Record name | Diethyl isopropylidenemalonate | |
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Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-75-1 | |
| Record name | 1,3-Diethyl 2-(1-methylethylidene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl isopropylidenemalonate | |
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| Record name | Diethyl isopropylidenemalonate | |
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| Record name | Diethyl isopropylidenemalonate | |
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| Record name | Diethyl isopropylidenemalonate | |
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Synthetic Methodologies for Diethyl Isopropylidenemalonate
Established Synthetic Routes
Established methods for the synthesis of diethyl isopropylidenemalonate predominantly involve condensation and alkylation reactions. These routes are well-documented and have been refined over the years to provide reliable access to the target compound.
The most common and effective method for synthesizing this compound is through the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, diethyl malonate, with a ketone, acetone, in the presence of a catalyst. The reaction proceeds via a nucleophilic addition of the enolate of diethyl malonate to the carbonyl group of acetone, followed by dehydration to yield the α,β-unsaturated product. wikipedia.org
Several catalysts have been employed to facilitate this condensation. A widely used method involves the use of zinc chloride (ZnCl₂) in the presence of acetic anhydride. orgsyn.orggoogle.com In this procedure, diethyl malonate and acetone are heated at reflux with acetic anhydride and anhydrous zinc chloride, leading to the formation of this compound. orgsyn.org The yield of this reaction can be influenced by the amount of catalyst used, with reports of yields up to 49%. google.com Another catalytic system involves the use of iron(III) chloride (FeCl₃), which has been shown to provide higher yields of up to 78% when the reaction is carried out at elevated temperatures in an autoclave. google.com The use of a titanium(IV) chloride-pyridine complex has also been reported to give good yields, although it requires specific solvents like THF or dioxane and a more laborious work-up procedure. google.com
The general mechanism for the Knoevenagel condensation involves the deprotonation of the active methylene compound by a mild base to form a carbanion, which then attacks the carbonyl group of the aldehyde or ketone. amazonaws.com Subsequent proton transfer and elimination of a water molecule result in the formation of the condensation product. thermofisher.comamazonaws.com
Table 1: Comparison of Catalysts in the Condensation Synthesis of this compound
| Catalyst | Reactants | Solvent | Reaction Conditions | Yield |
|---|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Diethyl malonate, Acetone, Acetic anhydride | Benzene (for work-up) | Reflux, 20-24 hours | 46-49% orgsyn.orggoogle.com |
| Iron(III) Chloride (FeCl₃) | Diethyl malonate, Acetone, Acetic anhydride | None (Autoclave) | 135 °C, 6 hours | 78% google.com |
The synthesis of this compound via direct alkylation of diethyl malonate with an isopropylidene precursor is generally not a preferred method. The alkylation of active methylene compounds like diethyl malonate with tertiary alkyl halides is often an inefficient preparative route due to competing elimination reactions (dehydrohalogenation) of the alkyl halide. orgsyn.org For instance, the reaction of diethyl sodiomalonate with tert-butyl bromide or tert-butyl chloride results in low yields of the desired tert-alkylated product. orgsyn.org
While direct alkylation to form this compound is not commonly employed, the alkylation of diethyl malonate itself is a fundamental reaction in organic synthesis, often referred to as the malonic ester synthesis. This process typically involves the deprotonation of diethyl malonate with a base to form an enolate, followed by nucleophilic substitution with an alkyl halide. researchgate.netscribd.com However, for the synthesis of compounds with a tertiary alkyl group like the isopropylidene moiety, this direct approach is problematic.
Novel Synthetic Strategies
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound. These novel strategies aim to reduce the use of hazardous materials and simplify reaction procedures.
Green chemistry principles are being increasingly applied to the synthesis of organic compounds, including this compound. One approach involves the use of immobilized catalysts that can be easily recovered and reused. For example, gelatine immobilized on a polymeric support has been shown to efficiently catalyze the Knoevenagel condensation between aldehydes and diethyl malonate in DMSO at room temperature. amazonaws.com This method offers the advantage of easy recovery and recycling of the catalyst, solvent, and unreacted starting material. amazonaws.com While this specific example does not use acetone, it demonstrates the potential for using biocatalysts and green solvents in similar condensation reactions. The development of green preparation methods for related compounds, such as the synthesis of valproic acid derivatives from diethyl malonate, highlights the trend towards more sustainable chemical processes. google.com
While the Knoevenagel condensation typically requires a catalyst, research into catalyst-free conditions for similar reactions is an active area. These methods often rely on high temperatures, microwave irradiation, or the use of green solvents like water to drive the reaction forward. While specific examples of a catalyst-free synthesis for this compound are not extensively documented in the provided search results, the general trend in organic synthesis is to explore such alternatives to minimize waste and avoid the use of potentially toxic catalysts.
Starting Materials and Precursors in Synthesis
The primary starting materials for the synthesis of this compound are diethyl malonate and acetone. orgsyn.orgchemsrc.com
Diethyl Malonate: This is the active methylene compound that provides the dicarbonyl backbone of the final product. wikipedia.org It is a readily available and relatively inexpensive starting material. nih.gov
Acetone: This serves as the carbonyl component in the Knoevenagel condensation, providing the isopropylidene group. orgsyn.orgchemsrc.com
Other reagents and solvents are also crucial for the synthesis, depending on the chosen methodology. These include:
Catalysts: Zinc chloride, iron(III) chloride, and titanium(IV) chloride-pyridine complex are common catalysts for the condensation reaction. orgsyn.orggoogle.com
Dehydrating Agents: Acetic anhydride is often used in conjunction with the catalyst to remove the water formed during the condensation, thus driving the equilibrium towards the product. orgsyn.org
Solvents: While some reactions can be run neat, others may employ solvents such as tetrahydrofuran (THF), dioxane, or dimethyl sulfoxide (DMSO). google.comamazonaws.com Benzene may be used during the work-up and extraction process. orgsyn.org
Table 2: Key Reagents in the Synthesis of this compound
| Reagent | Role |
|---|---|
| Diethyl Malonate | Active methylene compound (starting material) chemsrc.comwikipedia.org |
| Acetone | Carbonyl compound (starting material) orgsyn.orgchemsrc.com |
| Zinc Chloride | Catalyst orgsyn.org |
| Iron(III) Chloride | Catalyst google.com |
| Acetic Anhydride | Dehydrating agent orgsyn.org |
| Tetrahydrofuran (THF) | Solvent google.com |
| Dioxane | Solvent google.com |
Purification and Characterization of Synthetic Products
Following the synthesis of this compound, a meticulous process of purification and characterization is essential to ensure the isolation of a pure product and to confirm its chemical identity. This involves the removal of any unreacted starting materials, byproducts, and catalysts, followed by the application of various analytical techniques to verify the structure and purity of the compound.
The primary method for the purification of this compound is distillation, often conducted under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. This technique separates compounds based on differences in their boiling points. For instance, this compound has a boiling point of 175-178 °C at 120 mmHg. In some synthetic procedures, after an initial workup involving washing with water and extraction with a solvent like benzene, the crude product is distilled to yield the purified compound. orgsyn.org
Once purified, a comprehensive characterization of this compound is performed using a suite of spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the precise structure of the molecule. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides characteristic signals corresponding to the different protons in the molecule. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. nih.govchemicalbook.comnist.gov The IR spectrum of this compound will exhibit characteristic absorption bands for the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester functional groups. nih.govchemicalbook.comnist.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. nist.govnist.govnist.gov The molecular formula of this compound is C₁₀H₁₆O₄, corresponding to a molecular weight of approximately 200.23 g/mol . nih.govnist.gov
Physical and Chemical Properties:
The purified this compound is typically a clear, colorless to light yellow liquid. guidechem.comsuven.com Its density is approximately 1.021 g/mL at 25 °C. The refractive index, another important physical constant, is reported to be around 1.451 at 20 °C.
The following tables summarize the key characterization data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₄ nih.govnist.gov |
| Molecular Weight | 200.23 g/mol nih.govnist.gov |
| Appearance | Clear, colorless to light yellow liquid guidechem.comsuven.com |
| Boiling Point | 175-178 °C at 120 mmHg |
| Density | 1.021 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.451 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H NMR (in CDCl₃) | Signals corresponding to ethyl and isopropylidene protons chemicalbook.com |
| IR | Characteristic absorptions for C=C and C=O functional groups nih.govchemicalbook.comnist.gov |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight nist.govnist.govnist.gov |
Reactivity and Reaction Mechanisms of Diethyl Isopropylidenemalonate
Electrophilic and Nucleophilic Reactivity
The electronic structure of diethyl isopropylidenemalonate is key to its reactivity. The two carbonyl groups strongly withdraw electron density from the carbon-carbon double bond. This polarization renders the β-carbon atom of the isopropylidene group significantly electron-deficient and, therefore, highly electrophilic. This site is susceptible to attack by a wide range of nucleophiles.
Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases, particularly in the presence of strong acids. While the molecule as a whole is typically viewed as an electrophile due to the reactive α,β-unsaturated system, these carbonyl oxygens can participate in reactions such as coordination with Lewis acids, which can further enhance the electrophilicity of the β-carbon. Unlike its precursor, diethyl malonate, this compound lacks acidic α-hydrogens on a saturated carbon, making it a poor nucleophile via enolate formation under standard basic conditions.
Michael-Type Additions
The most characteristic reaction of this compound is the Michael-type addition, also known as conjugate addition. nih.gov In this reaction, a soft nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond. nih.gov This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation. nih.gov The resulting intermediate is a resonance-stabilized enolate, which is then protonated to yield the final 1,4-addition product.
A wide array of nucleophiles can be employed as Michael donors in reactions with this compound. Under physiological conditions, common nucleophiles that can undergo Michael addition include thiols and amines. nih.gov In synthetic chemistry, this is expanded to include stabilized carbanions, organometallic reagents, and various heteroatomic nucleophiles.
| Nucleophile (Michael Donor) | Product Type | General Mechanism |
|---|---|---|
| Amines (R₂NH) | β-Amino malonic ester derivative | The lone pair of the nitrogen atom attacks the β-carbon, followed by proton transfer to yield the adduct. |
| Thiols (RSH) | β-Thio malonic ester derivative | The thiolate anion, typically generated with a mild base, adds to the β-carbon. |
| Enolates (e.g., from diethyl malonate) | Substituted glutaric ester derivative | A base generates an enolate which acts as a carbon nucleophile, attacking the β-carbon to form a new C-C bond. |
| Organocuprates (R₂CuLi) | β-Alkylated malonic ester derivative | Organocuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated systems. |
Knoevenagel Condensation Reactions
This compound is itself a product of the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. orientjchem.org Specifically, this compound is synthesized via the condensation of diethyl malonate (the active methylene compound) with acetone (the ketone) in the presence of a weak base catalyst like piperidine or an amino acid. bu.edu.eg
The general mechanism for its formation is as follows:
A mild base deprotonates the active methylene group of diethyl malonate to form a nucleophilic carbanion (enolate). bu.edu.eg
The carbanion attacks the electrophilic carbonyl carbon of acetone.
The resulting alkoxide intermediate is protonated.
A final dehydration step eliminates a molecule of water to produce the α,β-unsaturated product, this compound. bu.edu.eg
Because this compound lacks an active methylene group (i.e., a CH₂ group flanked by two strong electron-withdrawing groups), it cannot act as the nucleophilic component in a subsequent Knoevenagel condensation. Its role in this reaction class is exclusively that of a product.
Alkylation Reactions
The alkylation reactivity of this compound is fundamentally different from that of its saturated precursor, diethyl malonate. Diethyl malonate is readily deprotonated at the α-carbon to form a nucleophilic enolate that easily undergoes Sₙ2 reactions with alkyl halides. study.com
In contrast, this compound does not possess acidic protons on a saturated α-carbon. The vinylic protons are not sufficiently acidic to be removed by common bases. Therefore, direct α-alkylation is not a feasible reaction pathway. Alkylation can, however, be achieved indirectly. For instance, after a Michael addition reaction, the resulting enolate intermediate can theoretically be trapped by an alkyl halide before protonation. This would result in a product that is both β-substituted (from the Michael donor) and α-alkylated. This tandem conjugate addition-alkylation sequence allows for the formation of highly functionalized products.
Reduction Reactions
The functional groups within this compound—the carbon-carbon double bond and the two ester groups—can be reduced under different conditions, allowing for selective transformations.
Selective reduction is a powerful tool for modifying this compound into various useful synthons. The choice of reducing agent and reaction conditions determines the outcome.
Reduction of the C=C Double Bond: Catalytic hydrogenation is the most common method for the selective reduction of the carbon-carbon double bond while leaving the ester groups intact. Reagents like hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) will readily reduce the alkene to yield diethyl isopropylmalonate. Another approach involves the use of sodium borohydride in the presence of a catalyst like cuprous chloride (Cu₂Cl₂), which generates a copper hydride species capable of conjugate reduction. lookchem.com
Reduction of Ester Groups: The reduction of the ester groups to primary alcohols requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that will reduce both the ester groups and the carbon-carbon double bond, yielding 2-isopropyl-1,3-propanediol. libretexts.orgmasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions, which allows for the selective reduction of other functional groups in its presence. libretexts.orgmasterorganicchemistry.com However, its reactivity can be enhanced with certain additives or solvents to reduce esters, though this is less common. researchgate.networdpress.com
| Reagent(s) | Functional Group(s) Reduced | Major Product |
|---|---|---|
| H₂, Pd/C | C=C Double Bond | Diethyl isopropylmalonate |
| NaBH₄, Cu₂Cl₂ | C=C Double Bond (Conjugate Reduction) | Diethyl isopropylmalonate |
| LiAlH₄, then H₂O workup | C=C Double Bond and both C=O (Ester) | 2-Isopropyl-1,3-propanediol |
| NaBH₄ (standard conditions) | No reaction | This compound |
Ring-Opening Reactions
As an acyclic molecule, this compound does not undergo ring-opening reactions itself. However, it can be employed as a key building block in reactions that involve the opening of a separate cyclic molecule or in the synthesis of heterocyclic rings.
A notable application is in cyclocondensation reactions to form heterocyclic systems. For example, alkylidenemalonates can react with 1,3-dinucleophiles like urea, thiourea, or amidines to synthesize pyrimidine derivatives. bu.edu.egorganic-chemistry.org In this type of reaction, the malonate derivative acts as a three-carbon electrophilic component. The reaction typically proceeds via a sequence of Michael addition, nucleophilic attack at a carbonyl carbon, and subsequent cyclization and dehydration/elimination to form the stable aromatic pyrimidine ring. researchgate.netgrowingscience.com
Furthermore, while the direct reaction is less common for this compound compared to its precursor, malonate enolates can act as nucleophiles to open strained rings like epoxides. study.combrainly.com This reaction, known as a nucleophilic ring-opening, results in the formation of a γ-hydroxy ester, which can subsequently cyclize to form a γ-lactone. brainly.comchegg.com
Decarboxylation Pathways
The decarboxylation of this compound, as with other malonic esters, typically proceeds after hydrolysis of the ester groups to the corresponding dicarboxylic acid. The resulting compound, isopropylidenemalonic acid, possesses the characteristic 1,3-dicarboxylic acid structure that facilitates decarboxylation upon heating.
The generally accepted mechanism for the decarboxylation of a β-keto acid or a substituted malonic acid involves a cyclic six-membered transition state. stackexchange.comlibretexts.org In this process, the carboxylic acid is heated, leading to the loss of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product.
For isopropylidenemalonic acid, the pathway would be as follows:
Hydrolysis: this compound is first hydrolyzed, typically under acidic or basic conditions, to yield isopropylidenemalonic acid and ethanol.
Decarboxylation: Upon heating, one of the carboxyl groups of isopropylidenemalonic acid undergoes decarboxylation. The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, which results in the formation of an enol and carbon dioxide. libretexts.org
Tautomerization: The enol intermediate rapidly tautomerizes to the final carboxylic acid product, 3-methylbut-2-enoic acid.
It is important to note that the presence of the carbon-carbon double bond in conjugation with the carboxyl groups is a key structural feature. While the fundamental pathway resembles that of saturated malonic acids, the electronic effects of the isopropylidene group may influence the rate and conditions of the reaction.
Reactions with Organometallic Reagents
This compound exhibits varied reactivity with organometallic reagents, primarily Grignard reagents and organocuprates. The outcome of the reaction is highly dependent on the specific organometallic reagent used, leading to 1,2-addition (attack at the carbonyl carbon), 1,4-addition (conjugate addition), or reduction of the double bond.
Reactions with Grignard reagents show a strong dependence on the steric bulk of the alkyl group.
Methylmagnesium iodide reacts with this compound to produce a mixture of 1,2-addition and 1,4-addition products.
With bulkier Grignard reagents like ethylmagnesium bromide and isopropylmagnesium bromide , the reaction yields both 1,4-addition and reduction products.
When a significantly hindered Grignard reagent such as tert-butylmagnesium chloride is used, the ester is quantitatively reduced.
The conjugate addition (1,4-addition) of Grignard reagents to α,β-unsaturated esters like this compound can be promoted by the addition of copper salts, such as copper(I) chloride. This favors the formation of the conjugate addition product, for example, leading to diethyl tert-butylmalonate when methylmagnesium iodide is used in the presence of CuCl.
Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are highly effective reagents for achieving 1,4-conjugate addition. The reaction of this compound with lithium dimethylcuprate provides a more satisfactory route to tert-alkyl derivatives of malonic esters compared to the direct alkylation of diethyl malonate with tert-alkyl halides, which often results in elimination byproducts.
| Organometallic Reagent | Catalyst/Additive | Major Reaction Type(s) | Product(s) |
|---|---|---|---|
| Methylmagnesium iodide (CH₃MgI) | None | 1,2-Addition & 1,4-Addition | Mixture of addition products |
| Ethylmagnesium bromide (C₂H₅MgBr) | None | 1,4-Addition & Reduction | Mixture of addition and reduction products |
| Isopropylmagnesium bromide ((CH₃)₂CHMgBr) | None | 1,4-Addition & Reduction | Mixture of addition and reduction products |
| tert-Butylmagnesium chloride ((CH₃)₃CMgCl) | None | Reduction | Reduction product |
| Methylmagnesium iodide (CH₃MgI) | Copper(I) chloride (CuCl) | 1,4-Addition | Diethyl tert-butylmalonate |
| Lithium dimethylcuprate (Li(CH₃)₂Cu) | None | 1,4-Addition | Diethyl tert-butylmalonate |
Photochemical Reactions and Mechanisms
The photochemical behavior of this compound is characteristic of α,β-unsaturated carbonyl compounds. study.com Due to the conjugation between the carbon-carbon double bond and the two carbonyl groups, this molecule can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. study.comresearchgate.net
Upon direct irradiation with UV light, one of the primary photochemical processes for α,β-unsaturated esters is E/Z (geometric) isomerization around the double bond. The absorption of a photon promotes the molecule to an excited singlet state. In this excited state, the rotational barrier around the carbon-carbon double bond is significantly lower, allowing for rotation to occur. Subsequent decay back to the ground state can lead to a mixture of the E and Z isomers.
Another potential photochemical pathway is photoenolization, where irradiation can lead to the formation of a transient ketene hemiacetal, which is an analogue of an ester enolate. acs.org This highly reactive intermediate can then undergo various reactions, such as protonation, to yield isomerized products. acs.org
In the presence of a photosensitizer, the reaction can proceed through a triplet excited state. The sensitizer absorbs the light, becomes excited, and then transfers its energy to the this compound molecule, promoting it to its triplet state. Triplet states of α,β-unsaturated esters are known to participate in a variety of intermolecular reactions, including [2+2] photocycloadditions with other alkenes to form cyclobutane derivatives.
The specific outcome of the photochemical reaction can be influenced by several factors, including the wavelength of the irradiation, the solvent, and the presence of other reactants or catalysts, such as Lewis acids, which can alter the photophysical properties of the molecule. nih.gov
Applications in Advanced Organic Synthesis
Synthesis of Complex Molecular Architectures
The unique structure of diethyl isopropylidenemalonate provides a strategic starting point for the synthesis of intricate molecules. The electron-withdrawing ester groups activate the double bond for conjugate additions, while the isopropylidene unit can be modified or incorporated into larger structures. This versatility is harnessed by synthetic chemists to build complex scaffolds found in biologically active compounds and natural products.
This compound serves as a key reagent in the synthesis of retinoids, a class of compounds structurally related to vitamin A that are crucial in vision, cell growth, and differentiation. A significant synthetic route involves the sodium amide-catalyzed condensation of (E,E)-β-ionylideneacetaldehyde with this compound. This reaction constructs the carbon backbone of retinoids that possess two functional groups at the terminus of their side chain, such as combinations of carboxyl, carbethoxy, and N-(ethylamino)carbonyl groups. For example, this methodology was employed to produce Ethyl 14-carboxyretinoate. These bifunctional analogues are valuable for studying structure-activity relationships, with some demonstrating the ability to induce differentiation in mouse embryonal carcinoma cells.
Table 1: Key Reaction in the Synthesis of Bifunctional Retinoids
| Reactant 1 | Reactant 2 | Catalyst | Key Product |
| (E,E)-β-Ionylideneacetaldehyde | This compound | Sodium amide (NaNH₂) | Ethyl 14-carboxyretinoate |
The spiroketal moiety is a privileged structural motif found in a wide array of bioactive natural products. This compound has been utilized as a foundational starting material in the multi-step synthesis of complex spiroketal-containing fragments. In the total synthesis of the marine natural product Calyculin A, a potent protein phosphatase inhibitor, the synthesis of its characteristic spiroketal fragment commenced with this compound. unipi.it The compound was converted over three steps into a known acid, which then served as the precursor for the elaboration of the spiroketal core. unipi.it This strategic use of a simple starting material to generate a complex fragment underscores its utility in the assembly of architecturally challenging natural products. unipi.it
This compound is a precursor for the synthesis of substituted heterocyclic systems, such as furanones. For instance, the synthesis of 4-bromomethyl-3-ethoxycarbonyl-2(5H)-furanone was achieved starting from this compound. google.com The synthesis involves the reaction of this compound with N-Bromosuccinimide (NBS) under irradiation to yield an intermediate bromo-compound. google.com This intermediate, upon treatment with trifluoroacetic acid, undergoes cyclization to form the desired 2(5H)-furanone derivative. google.com This transformation highlights the ability to convert the acyclic malonate derivative into a functionalized heterocyclic ring system.
Table 2: Synthesis of a 2(5H)-Furanone Derivative
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | N-Bromosuccinimide (NBS), CCl₄, irradiation | Trifluoroacetic acid (TFA) | 4-bromomethyl-3-ethoxycarbonyl-2(5H)-furanone |
A review of the scientific literature did not yield specific examples of this compound being directly utilized for the synthesis of polyhydrocoumarins within the scope of the search.
Amphiphilic molecules, which contain both hydrophilic and hydrophobic segments, are of significant interest for their self-assembly properties. This compound has been employed in the synthesis of precursors for bolaamphiphiles, a class of amphiphiles with hydrophilic head groups at both ends of a long hydrophobic chain.
In one approach, this compound undergoes a conjugate addition with a bis-Grignard reagent, such as that derived from 1,10-dibromodecane, in the presence of a copper(I) chloride catalyst. rsc.org This reaction effectively couples two malonate units to the ends of the long alkyl chain, forming a tetra-ester product. rsc.org This product can then be hydrolyzed to the corresponding long-chain α,ω-dicarboxylic acid, a classic bolaamphiphile structure. rsc.org
The utility of this compound as a versatile starting material is prominently featured in the total synthesis of several natural products and their analogues. Its role is often to provide a specific carbon framework that is later elaborated into the final complex structure.
Retinoids: As detailed in section 4.1.1, it is a crucial component in building the functionalized side chains of synthetic retinoid analogues.
Calyculin A: Its use as a starting material in a three-step sequence to generate a key acid intermediate for the spiroketal fragment of Calyculin A demonstrates its application in synthesizing portions of highly complex marine natural products. unipi.it
Chrysanthemic Acid Analogues: this compound has been used in synthetic routes targeting chrysanthemic acid, the acidic component of the natural insecticides known as pyrethrins. In one method, it was condensed with an allylic chloride in the presence of cuprous chloride to produce a diester, which, after partial saponification, decarboxylation, and hydrolysis, yielded trans-chrysanthemic acid.
Intermediate in Pharmaceutical Synthesis
The utility of this compound as a precursor in the synthesis of pharmaceutical compounds is well-established. lookchem.comguidechem.com It functions as a starting material or key intermediate, where its structure is incorporated into a final target molecule, contributing to the desired pharmacological properties. guidechem.com
A significant application of this compound is in the synthesis of retinoids. lookchem.com Retinoids, a class of compounds derived from vitamin A, are vital for vision, immune function, and maintaining healthy skin. lookchem.comnih.gov By serving as a key intermediate, this compound facilitates the creation of novel retinoid analogues. lookchem.com Its structure is particularly useful for synthesizing retinoids that have functional groups at the side-chain terminus, a modification that allows for the development of new therapeutic agents with enhanced or more specific pharmacological activities. lookchem.com
Table 1: Role of this compound in Therapeutic Agent Synthesis
| Therapeutic Class | Specific Application | Contribution of this compound |
|---|
Protein lysine (B10760008) malonylation is a significant post-translational modification (PTM) where a malonyl group is covalently attached to a lysine residue on a protein. researchgate.netnih.gov This modification can alter the protein's charge and function, playing a role in various cellular processes. researchgate.net To study this phenomenon, chemical probes are developed.
A closely related compound, Meldrum's acid (isopropylidene malonate), which shares the core "isopropylidene malonate" structure with this compound, is a key component in synthesizing novel chemical probes to detect lysine malonylation. researchgate.net These probes, such as those based on Meldrum's acid, are designed to be cell-permeable. Once inside the cell, they are thought to linearize, forming a malonyl group that can be metabolically incorporated into proteins, allowing for the visualization and profiling of malonylated proteins. researchgate.net The shared isopropylidene malonate core highlights the importance of this chemical moiety in the development of tools for biochemical research.
Intermediate in Agrochemical Synthesis
In the agrochemical sector, this compound is employed as a valuable intermediate for the production of pesticides, including insecticides and herbicides. lookchem.com The compound's distinct structure and reactivity are key to developing new and effective solutions for crop protection and pest management. lookchem.com
This compound serves as a building block in the chemical synthesis pathways for various insecticides. lookchem.com Its molecular framework is integrated into larger, more complex molecules designed to target specific biological pathways in insects. The versatility of its structure allows chemists to create a range of derivatives, contributing to the development of new active ingredients for pest control formulations. lookchem.com
Similarly, the compound is utilized in the synthesis of herbicides. lookchem.com Its unique chemical properties make it a valuable component in creating active ingredients that can effectively control unwanted plant growth. lookchem.com The incorporation of the this compound moiety into the final herbicide molecule is a critical step in achieving the desired herbicidal activity and selectivity for crop protection. lookchem.com
Table 2: Agrochemical Applications of this compound
| Agrochemical Type | Role of this compound | Desired Outcome |
|---|---|---|
| Insecticides | Building block for active ingredients | Development of new and effective compounds for pest control. lookchem.com |
Computational and Theoretical Studies
Conformational Analysis
The conformational landscape of α,β-unsaturated carbonyl compounds, including diethyl isopropylidenemalonate, is primarily dictated by the rotation around the single bond connecting the carbonyl carbon and the α-carbon of the double bond. This rotation gives rise to two main planar conformers: the s-trans and s-cis isomers. Planarity is favored as it maximizes the overlap between the π-orbitals of the C=C and C=O bonds, leading to a more stable, conjugated system. rsc.org
For acyclic conjugated systems, an equilibrium exists between these two primary conformations. rsc.org The relative stability of the s-cis and s-trans conformers is influenced by steric hindrance and electrostatic interactions between the substituents on the β-carbon and the carbonyl group. In this compound, the presence of two methyl groups on the β-carbon (the isopropylidene group) and two ethoxycarbonyl groups creates significant steric crowding. Computational studies on similar α,β-unsaturated dicarbonyl compounds help in predicting the most stable conformations by calculating the potential energy surface for rotation around the key single bonds. These analyses typically reveal the lowest energy pathways and the relative populations of different conformers at thermal equilibrium. acs.org
Table 1: Key Conformational Features of α,β-Unsaturated Esters
| Feature | Description | Significance for this compound |
|---|---|---|
| Planarity | The C=C-C=O dihedral angle is close to 0° (s-cis) or 180° (s-trans). | Maximizes π-conjugation, leading to electronic stabilization. |
| s-cis/s-trans Isomerism | Rotational isomers around the Cα-C(O) single bond. | The relative energy of these conformers determines the dominant geometry. Steric clash between the isopropylidene methyl groups and the second ester group likely influences this equilibrium. |
| Steric Hindrance | Repulsive interactions between bulky substituents. | The isopropylidene and diethyl ester groups create significant steric strain, which computational models can quantify to predict the most favorable geometry. |
This table is generated based on general principles of conformational analysis for α,β-unsaturated carbonyl compounds.
Electronic Structure and Reactivity Predictions
The electronic properties of this compound are largely defined by the conjugation of the carbon-carbon double bond with two electron-withdrawing ester groups. This electronic arrangement makes the molecule an excellent Michael acceptor. researchgate.net
Valence Bond (VB) and Molecular Orbital (MO) theories are used to describe this effect. Resonance structures show a delocalization of π-electrons across the system, resulting in a partial positive charge (δ+) on the β-carbon. This inherent electrophilicity at the β-position makes the C=C double bond susceptible to nucleophilic attack, a characteristic reactivity mode for this class of compounds. rsc.orguobabylon.edu.iq
Computational methods, particularly Density Functional Theory (DFT), are employed to quantify these electronic features. Calculations can determine:
Atomic Charges: Revealing the magnitude of the partial positive charge on the β-carbon and the partial negative charge on the oxygen atoms.
Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity. For Michael acceptors, the LUMO is typically localized over the α,β-unsaturated system, indicating where a nucleophile would attack.
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
These computational predictions are crucial for understanding and predicting the regioselectivity of reactions such as Michael additions. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions involving this compound and related compounds. By calculating the energies of reactants, transition states, and products, a complete reaction coordinate can be mapped out.
Michael Addition: The characteristic reaction of this compound is the Michael addition. DFT calculations have been successfully used to model the addition of nucleophiles, like thiols, to similar α,β-unsaturated acceptors. rsc.org These models can compare different potential pathways, calculate activation energy barriers, and explain the role of catalysts. For instance, in the thiol-Michael addition, computations have shown that after the initial nucleophilic attack, the proton transfer or even the final decomplexation of the product from the catalyst can be the rate-limiting step. rsc.org
Spin-State Analysis of Related Carbenes
While not a carbene itself, this compound can serve as a precursor to reactive intermediates whose properties have been investigated computationally. For instance, a related precursor, isopropylidene diethylmalonate, has been used in the photochemical generation of dimethylvinylidene, a carbene species.
Computational studies are essential for understanding the electronic structure of such carbenes, particularly the energy gap between their singlet and triplet spin states, which dictates their reactivity. Carbenes possess two non-bonding electrons, which can have paired spins (singlet state) or parallel spins (triplet state).
For dimethylvinylidene, a variety of quantum mechanical methods have been used to analyze its spin state. These calculations indicate that the singlet state is significantly more stable than the triplet state by approximately 45 kcal/mol. This large energy gap suggests that the reactivity of dimethylvinylidene will be dominated by the properties of its singlet state.
Table 2: Computed Spin-State Energy Differences for Dimethylvinylidene
| Computational Method | Singlet-Triplet Energy Gap (ΔES-T) | Ground State |
|---|---|---|
| CCSD(T) | ~ -45 kcal/mol | Singlet |
| B3LYP | ~ -45 kcal/mol | Singlet |
Data derived from studies on dimethylvinylidene, a carbene accessible from precursors related to this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes in condensed phases. While specific MD studies on this compound are not prominent in the literature, the technique is widely applied to understand the behavior of similar esters in solution. mdpi.com
For instance, Car-Parrinello MD simulations have been used to study the hydrolysis of simple esters in water. researchgate.netnih.gov These simulations show that the reaction, which has a high activation barrier in the gas phase, is accelerated in water. The solvent molecules are not passive bystanders but actively participate in the mechanism through cooperative catalysis, involving proton transfers and the stabilization of charged intermediates. researchgate.netnih.gov MD simulations can also be used to study the effect of different solvents or cosolutes on reaction rates by analyzing how they alter the structure of the solvation shell around the reacting molecules. researchgate.netacs.org Such approaches could be applied to study the reactions of this compound, like its hydrolysis or its participation in Michael additions, to understand solvent effects and the role of molecular motion in the reaction mechanism.
Quantum Mechanical Calculations (e.g., DFT, B3LYP, MP2)
A variety of quantum mechanical methods are utilized to perform the theoretical studies described in the preceding sections. The choice of method depends on the desired balance between computational cost and accuracy.
Density Functional Theory (DFT): This is the most widely used method for computational studies of organic molecules due to its excellent balance of efficiency and accuracy. DFT is used to optimize molecular geometries, calculate reaction pathways, and predict electronic properties.
B3LYP: A popular hybrid functional that combines exact Hartree-Fock exchange with exchange and correlation functionals. It is often used for geometry optimizations and frequency calculations.
M06-2X: Another hybrid meta-GGA functional that often provides good results for thermochemistry, kinetics, and non-covalent interactions.
Dispersion Corrections (e.g., -D3): These are often added to DFT functionals to better account for van der Waals forces, which are crucial for accurately modeling non-covalent interactions in larger systems and condensed phases. rsc.org
Møller-Plesset Perturbation Theory (MP2): This is a wave-function-based method that includes electron correlation more explicitly than standard DFT. It is often used for more accurate energy calculations, especially when DFT methods may be less reliable, such as in the spin-state analysis of carbenes.
These methods, combined with appropriate basis sets (e.g., 6-31G(d) or larger), form the foundation of modern computational chemistry and are indispensable for the detailed study of compounds like this compound.
Spectroscopic Analysis in Mechanistic Investigations
Infrared Spectroscopy in Structural Elucidation and Vibrational Coupling
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. In the case of diethyl isopropylidenemalonate, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features. The most prominent of these are the strong absorptions corresponding to the carbonyl (C=O) groups of the ester functionalities and the carbon-carbon double bond (C=C) of the isopropylidene group.
A notable feature in the IR spectra of many malonate esters is the splitting of the carbonyl stretching band. This phenomenon can arise from vibrational coupling between the two carbonyl groups. Strong coupling between stretching vibrations can occur when the two vibrating groups share a common atom and have similar vibrational frequencies. This interaction leads to the appearance of two distinct absorption bands: a symmetric and an asymmetric stretching mode. The asymmetric vibrations typically occur at higher frequencies than the symmetric ones.
Another phenomenon that can influence the appearance of the IR spectrum is Fermi resonance. This is an interaction between a fundamental vibrational mode and an overtone or combination band that have nearly the same energy and symmetry. wikipedia.orgslideshare.net This resonance can lead to a shift in the energy of the bands and a change in their intensities, with the weaker band often gaining intensity. wikipedia.orgslideshare.net For instance, in ketones, the carbonyl band is often split into a doublet due to the mixing of the C=O stretching vibration with an overtone of a bending mode. wikipedia.org While not extensively documented specifically for this compound, the potential for Fermi resonance exists and can contribute to the complexity of its IR spectrum.
The characteristic IR absorption frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1730 |
| C=C (Alkene) | Stretching | ~1650 |
Note: The exact wavenumbers can vary depending on the sample preparation and the spectroscopic conditions.
NMR Spectroscopic Data in Reaction Monitoring and Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound and are crucial for monitoring its reactions and identifying the resulting products.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups give rise to a characteristic quartet and triplet pattern, while the methyl protons of the isopropylidene group appear as a singlet. The chemical shifts of these signals are indicative of their electronic environment.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the complete assignment of the carbon framework.
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Spectroscopic Data for this compound
| Protons | Multiplicity | Chemical Shift (δ, ppm) |
| -CH₃ (isopropylidene) | singlet | ~2.01 |
| -O-CH₂- (ethoxy) | quartet | ~4.10 |
| -CH₃ (ethoxy) | triplet | ~1.12 |
¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~166.57 |
| C=(CH₃)₂ | ~153.43 |
| =C(CO₂Et)₂ | ~125.81 |
| -O-CH₂- | ~68.11 |
| -CH₃ (isopropylidene) | ~23.68 |
| -O-CH₂-CH₃ | ~14.0 |
Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used.
NMR spectroscopy is also a powerful tool for reaction monitoring. jhu.edupharmtech.com By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism. For example, in a reaction involving this compound, one could monitor the decrease in the intensity of the singlet at ~2.01 ppm corresponding to the isopropylidene methyl protons to follow the consumption of the starting material. The emergence of new signals would indicate the formation of products, and their structure could be determined by analyzing the new chemical shifts and coupling patterns. This in-situ analysis provides a detailed, real-time picture of the chemical transformation. pharmtech.com
Advanced Methodologies and Techniques Utilizing Diethyl Isopropylidenemalonate
Phase-Transfer Catalysis in Conjugate Additions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactive anion from the solid/aqueous phase into the organic phase where the reaction can occur.
While the PTC alkylation of diethyl malonate is a classic and well-documented reaction, the application of PTC to diethyl isopropylidenemalonate involves a different reaction type: the Michael or conjugate addition. In this scenario, this compound acts as a Michael acceptor due to its electron-deficient carbon-carbon double bond. A nucleophile, such as a carbanion generated from another active methylene (B1212753) compound, would be transferred by the catalyst into the organic phase to initiate the addition.
Although specific studies detailing a broad range of PTC-initiated conjugate additions to this compound are not widely reported, the principles of the methodology are well-established. The reaction would typically involve a solid base like potassium carbonate and a phase-transfer catalyst in an organic solvent. The catalyst facilitates the deprotonation of a pronucleophile and brings the resulting anion into contact with the this compound to yield the adduct. The efficiency of such reactions often depends on the catalyst, solvent, and the nature of the nucleophile.
Chelation-Controlled Reactions
Chelation control is a strategy used in stereoselective synthesis where a metal ion coordinates to two or more functional groups within a molecule, creating a rigid, cyclic intermediate. This conformational rigidity allows for facial discrimination, directing an incoming reagent to attack from the less sterically hindered face of the molecule, thus controlling the stereochemical outcome of the reaction.
For this compound, the two carbonyl groups of the malonate ester provide potential bidentate chelation sites for a Lewis acid. In a potential reaction scenario, a Lewis acid could coordinate to both carbonyl oxygens. This coordination would increase the electrophilicity of the β-carbon, making the compound more susceptible to nucleophilic attack in a conjugate addition.
The formation of this chelated intermediate could influence the stereoselectivity of the addition, particularly if the nucleophile or the substrate contains chiral centers. By locking the conformation of the this compound, the Lewis acid could create a stereochemically defined environment, potentially leading to high levels of diastereoselectivity or enantioselectivity, especially when a chiral Lewis acid is employed. However, specific and detailed research findings documenting chelation-controlled reactions with this compound as the key substrate are limited in readily accessible scientific literature.
Asymmetric Synthesis Applications
Asymmetric synthesis focuses on the stereoselective formation of a specific enantiomer or diastereomer of a chiral product. In the context of this compound, this would primarily involve asymmetric conjugate additions, where a nucleophile adds to the prochiral β-carbon.
This can be achieved using several strategies:
Chiral Catalysts: A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst (e.g., a thiourea-based catalyst or a derivative of proline), can be used. The catalyst would interact with the this compound, the nucleophile, or both, to create a chiral environment around the reacting centers. This transient chiral complex favors the formation of one enantiomer of the product over the other.
Chiral Auxiliaries: A chiral auxiliary could be attached to the nucleophile. This auxiliary would direct the nucleophilic attack to one face of the this compound, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Chiral Nucleophiles: If the nucleophile itself is chiral and non-racemic, its inherent stereochemistry can influence the stereochemical outcome of the addition reaction.
While asymmetric conjugate additions to various Michael acceptors are a cornerstone of modern organic synthesis, dedicated studies focusing on this compound as the acceptor are not extensively prevalent. The steric bulk of the isopropylidene group might influence reactivity and the level of stereocontrol achievable compared to other alkylidenemalonates. Research in this area would be valuable for creating chiral molecules containing a quaternary carbon center adjacent to a gem-diethyl ester moiety.
Microfluidic and Flow Chemistry Applications
Microfluidic and flow chemistry involve conducting chemical reactions in continuous-flow reactors, such as microreactors or packed-bed reactors, rather than in traditional batch reactors. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and potential for automation and scalability.
The synthesis of this compound itself, which is typically a Knoevenagel condensation between diethyl malonate and acetone, is a candidate for optimization using flow chemistry. A flow setup could allow for rapid mixing of reagents and catalyst, and precise temperature control to improve reaction rates and minimize side-product formation.
Furthermore, subsequent reactions utilizing this compound, such as the conjugate additions discussed previously, could also be translated to a flow system. For instance, a nucleophile and a catalyst could be continuously mixed with a stream of this compound in a microreactor. The short diffusion distances and high surface-area-to-volume ratio in such a reactor could lead to rapid reaction times and high conversion rates. However, at present, there is a lack of specific published research detailing the application of microfluidic or flow chemistry techniques to the synthesis or reactions of this compound.
Future Directions and Research Opportunities
Exploration of New Reactivity Modes
The unique structural features of diethyl isopropylidenemalonate, particularly its activated α,β-unsaturated system, make it a prime candidate for the exploration of novel chemical transformations. Future research is anticipated to move beyond traditional reactions and investigate cutting-edge reactivity modes.
One significant area of interest is photocatalysis . The application of light-mediated reactions could unlock new pathways for the functionalization of this compound. For instance, photocatalytic oxidation could lead to the generation of α-carbonyl carbocations, which can then participate in a variety of nucleophilic addition reactions. bohrium.comnih.gov Furthermore, photocatalytic isomerization presents an opportunity to control the stereochemistry of the double bond, potentially leading to the synthesis of novel Z-alkene isomers which are less thermodynamically stable but may possess unique biological or material properties. researchgate.net
Asymmetric catalysis is another burgeoning field of research for this compound. The development of chiral catalysts for enantioselective reactions, such as Michael additions, would enable the synthesis of optically pure products. semanticscholar.orgacs.orgnih.gov This is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its therapeutic efficacy.
Additionally, the field of electrosynthesis offers a green and efficient alternative for mediating reactions. The electrochemical oxidative decarboxylation of related malonic acid derivatives has already shown promise in the synthesis of ketones and ketals. researchgate.netorganic-chemistry.orgnih.gov Applying similar electrochemical methods to this compound could lead to new and efficient synthetic routes for a range of valuable compounds. ijesrr.orgresearchgate.net
| Research Area | Potential New Reaction | Significance |
| Photocatalysis | α-Nucleophilic addition via α-carbonyl carbocations | Access to novel functionalized compounds without pre-functionalization. bohrium.comnih.gov |
| Photocatalysis | E-Z isomerization | Synthesis of less stable Z-isomers with potentially unique properties. researchgate.net |
| Asymmetric Catalysis | Enantioselective Michael additions | Production of chiral, high-purity compounds for pharmaceutical applications. semanticscholar.orgacs.orgnih.gov |
| Electrosynthesis | Oxidative transformations | Green and efficient synthesis of new derivatives. researchgate.netorganic-chemistry.orgnih.govijesrr.orgresearchgate.net |
Development of Sustainable Synthesis Protocols
The traditional synthesis of this compound typically involves the Knoevenagel condensation. Future research will increasingly focus on developing more sustainable and environmentally friendly protocols for this key reaction.
A primary focus will be on the use of green catalysts . Researchers are exploring the use of benign and recyclable catalysts such as boric acid and even water extracts of banana peels to replace harsher traditional catalysts. mdpi.com These green catalysts not only reduce the environmental impact but can also simplify the purification process.
The use of alternative reaction media is another critical aspect of sustainable synthesis. Moving away from volatile organic solvents to more environmentally friendly options like water is a key goal. ijcps.org Furthermore, the development of solvent-free reaction conditions , for example, using ball milling, represents a significant step towards a more sustainable chemical industry. uwc.ac.za
Biocatalysis , the use of enzymes to catalyze chemical reactions, is also a promising avenue. The enzyme-catalyzed synthesis of related malonate polyesters has demonstrated the potential of biocatalysis in this area. rsc.orgwhiterose.ac.uk Future work could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound itself.
| Sustainable Approach | Specific Method | Advantages |
| Green Catalysis | Boric acid, water extract of banana | Reduced toxicity, easier purification, and lower environmental impact. mdpi.com |
| Alternative Media | Aqueous media | Eliminates the need for volatile organic solvents. ijcps.org |
| Solvent-Free Conditions | Ball milling | Reduces waste and energy consumption. uwc.ac.za |
| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, mild reaction conditions, and use of renewable resources. rsc.orgwhiterose.ac.uk |
Integration into Advanced Materials Science
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.
One area of significant potential is in the development of functional polymers . The malonate group can act as a metal-chelating agent, and incorporating this functionality into polymers could lead to materials for water purification or heavy metal remediation. rsc.orgwhiterose.ac.uk Furthermore, the polymerization of related methylidene malonates has been shown to produce polymer coatings with desirable interfacial properties, suggesting that this compound could be used to create durable and functional surface coatings. rsc.org
The compound and its derivatives also have potential applications as light stabilizers for plastics , helping to prevent degradation from UV radiation and extend the lifespan of polymeric materials. google.com Further research in this area could lead to the development of more effective and environmentally friendly stabilizers.
| Material Application | Potential Role of this compound | Desired Properties |
| Functional Polymers | Monomer for metal-chelating polymers | Selective binding of heavy metal ions for environmental remediation. rsc.orgwhiterose.ac.uk |
| Polymer Coatings | Building block for surface coatings | Enhanced adhesion, durability, and wear resistance. rsc.org |
| Light Stabilizers | Additive in plastic formulations | Improved resistance to UV degradation and increased material longevity. google.com |
Applications in Drug Discovery and Development
This compound is already recognized as a valuable intermediate in the synthesis of pharmaceuticals. guidechem.com Future research is poised to expand its role in drug discovery and development significantly.
The compound can serve as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. chemicalbook.com Many of these heterocyclic structures form the core of medicinally important molecules, including those with potential anticancer and antimicrobial activities. By using this compound as a starting point, chemists can generate libraries of novel compounds for biological screening.
Furthermore, the concept of "privileged structures" in medicinal chemistry—scaffolds that can bind to multiple biological targets—is highly relevant. unife.it this compound and its derivatives have the potential to act as such privileged scaffolds, providing a starting point for the design of new drugs with improved efficacy and selectivity. rsc.org The exploration of derivatives of this compound in various biological assays will be crucial in uncovering new therapeutic applications.
| Drug Discovery Area | Role of this compound | Research Focus |
| Scaffold for Heterocycles | Starting material for diverse chemical libraries | Synthesis and screening of novel compounds for various therapeutic targets. chemicalbook.com |
| Privileged Structures | Core structure for drug design | Development of new drugs with enhanced biological activity and selectivity. unife.itrsc.org |
| Medicinal Chemistry | Building block for active pharmaceutical ingredients | Synthesis of analogs of known drugs to improve their pharmacological profiles. guidechem.comwikipedia.org |
Further Computational Modeling and AI-Driven Predictions
The fields of computational chemistry and artificial intelligence (AI) are set to revolutionize how chemical research is conducted. For this compound, these tools offer exciting opportunities to accelerate discovery and innovation.
Computational modeling , such as Density Functional Theory (DFT), can be employed to gain a deeper understanding of the reactivity of this compound. These models can help to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and guide the design of new experiments.
Machine learning and AI are emerging as powerful tools for predicting the outcomes of chemical reactions with high accuracy. pharmaceutical-technology.comnih.govmit.edueurekalert.orgsemanticscholar.org By training AI models on large datasets of known reactions, it is possible to predict the yield and selectivity of new reactions involving this compound. This can save significant time and resources in the laboratory by allowing researchers to prioritize experiments that are most likely to be successful.
| Computational Approach | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | A deeper understanding of the compound's chemical behavior and guidance for experimental design. |
| Machine Learning / AI | Prediction of reaction outcomes (yield, selectivity). | Accelerated discovery of new reactions and optimization of reaction conditions. pharmaceutical-technology.comnih.govmit.edueurekalert.orgsemanticscholar.org |
Q & A
Q. Basic
- Boiling Point : 99–100°C at 5 mmHg .
- Density : ~1.07 g/mL .
- Reactivity : Susceptible to nucleophilic attack at the malonate carbonyl groups and radical-mediated side reactions .
What computational methods predict the reactivity of this compound derivatives?
Q. Advanced
- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess transition-state energies for epoxidation or alkylation pathways .
- QSPR Models : Relate molecular descriptors (e.g., electrophilicity index) to reaction rates .
- Molecular Dynamics Simulations : Predict solvent effects on reaction trajectories .
How to design kinetic studies for reactions involving this compound?
Q. Advanced
- Rate Constant Determination : Use stopped-flow techniques or in situ IR to monitor ester hydrolysis or enolate formation .
- Isothermal Calorimetry : Quantify exothermicity of epoxidation or Michael additions .
- Arrhenius Analysis : Vary temperatures (25–80°C) to derive activation energies for key steps .
What safety protocols are essential when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure: 1.3 hPa at 40°C) .
- Protective Equipment : Wear nitrile gloves and goggles to prevent skin/eye contact (LD50 >16,000 mg/kg in rabbits) .
- Storage : Keep in amber glass under nitrogen to prevent moisture absorption .
How does steric hindrance in this compound influence its reactivity in alkylation reactions?
Advanced
The isopropylidene group introduces steric bulk, which:
- Reduces Nucleophilic Attack : Slows enolate formation compared to less hindered malonates (e.g., diethyl malonate) .
- Directs Regioselectivity : Favors alkylation at the less hindered α-position, as shown in comparative studies with methyl acrylate .
- Impacts Solubility : Requires polar aprotic solvents (e.g., DMF) to enhance reagent diffusion .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
